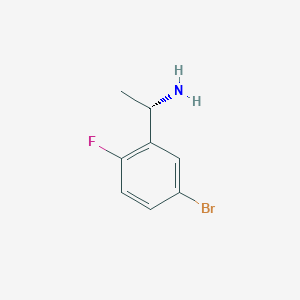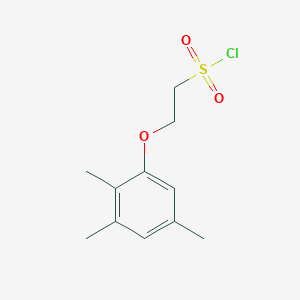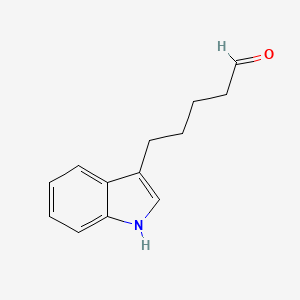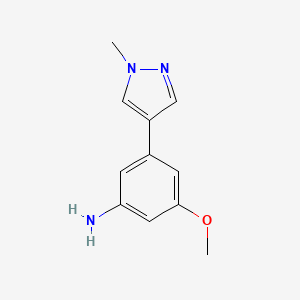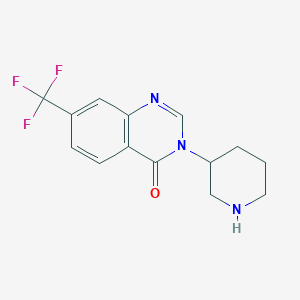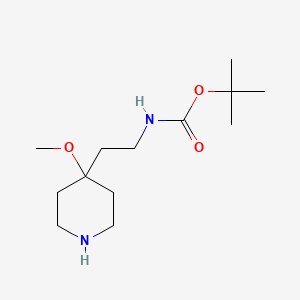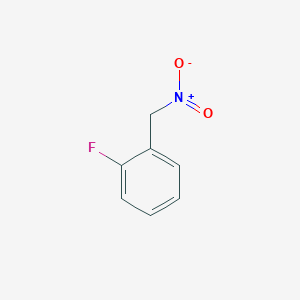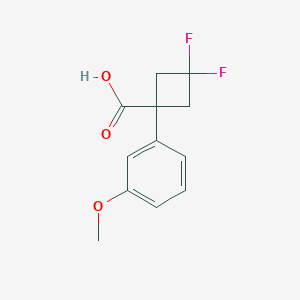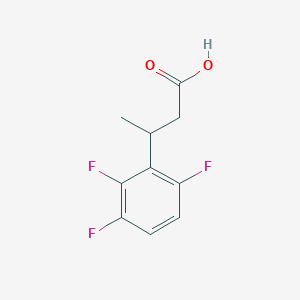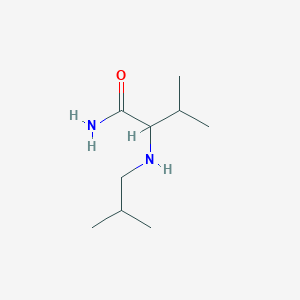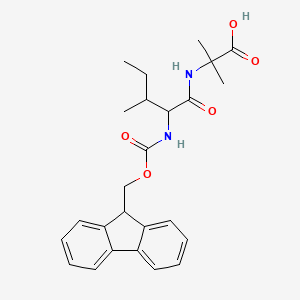
Fmoc-L-Ile-Aib-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Ile-Aib-OH: is a short peptide composed of fluorenylmethyloxycarbonyl (Fmoc)-protected L-isoleucine (L-Ile) and alpha-aminoisobutyric acid (Aib) The Fmoc group is commonly used in peptide synthesis as a protecting group for the amino terminus, allowing for selective reactions at other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-L-Ile-Aib-OH typically involves a liquid-phase synthesis method. The process begins with the protection of the carboxyl group of alpha-aminoisobutyric acid (H-Aib-OH) through esterification, resulting in H-Aib-OR. This intermediate is then coupled with Fmoc-protected L-isoleucine (Fmoc-L-Ile-OH) to form a fully protected dipeptide, Fmoc-L-Ile-Aib-OR. Finally, the ester group is hydrolyzed to yield the target compound, this compound .
Industrial Production Methods: The described synthetic route is suitable for industrial-scale production due to its high product purity, high yield, short reaction time, and low cost. The method involves standard organic synthesis techniques, making it feasible for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-Ile-Aib-OH can undergo various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups within the peptide, potentially altering its properties.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Coupling Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used to facilitate peptide bond formation.
Major Products: The primary product of these reactions is the deprotected peptide, which can then be further modified or used in subsequent synthetic steps.
Scientific Research Applications
Chemistry: Fmoc-L-Ile-Aib-OH is used in the synthesis of complex peptides and proteins. Its unique structure allows for the study of receptor-ligand interactions and the development of novel biomaterials .
Biology: In biological research, this compound is utilized to investigate protein folding, stability, and interactions. It serves as a model peptide for studying the effects of alpha-aminoisobutyric acid on peptide conformation .
Medicine: Its stability and ease of modification make it a valuable tool for creating bioactive peptides .
Industry: The compound is used in the production of polypeptide drugs, such as tilpotide, due to its high purity and yield in industrial synthesis .
Mechanism of Action
The mechanism of action of Fmoc-L-Ile-Aib-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, allowing selective reactions at other functional groups. Upon deprotection, the exposed amino group can participate in further coupling reactions to form longer peptide chains. The alpha-aminoisobutyric acid residue influences the peptide’s conformation, enhancing its stability and resistance to enzymatic degradation .
Comparison with Similar Compounds
Fmoc-L-Ile-OH: Similar to Fmoc-L-Ile-Aib-OH but lacks the alpha-aminoisobutyric acid residue.
Fmoc-Aib-OH: Contains the alpha-aminoisobutyric acid residue but lacks the L-isoleucine component.
Uniqueness: this compound is unique due to the presence of both L-isoleucine and alpha-aminoisobutyric acid residues. This combination imparts distinct structural and functional properties, making it valuable for specific applications in peptide synthesis and research .
Properties
Molecular Formula |
C25H30N2O5 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H30N2O5/c1-5-15(2)21(22(28)27-25(3,4)23(29)30)26-24(31)32-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,5,14H2,1-4H3,(H,26,31)(H,27,28)(H,29,30) |
InChI Key |
JQJLZKOANUNVND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)
